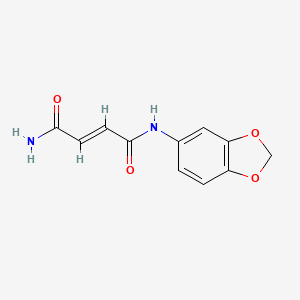

N-1,3-benzodioxol-5-yl-2-butenediamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to N-1,3-Benzodioxol-5-yl-2-butenediamide involves complex chemical processes, including asymmetric synthesis and catalyst-free chemo-, regio-, and stereo-selective amination of alk-3-ynones. These methods lead to the formation of benzodiazepines and conjugated enaminones, showcasing the compound's versatile reactivity and potential for generating a wide array of derivatives for further exploration in scientific research (Solan et al., 2014).

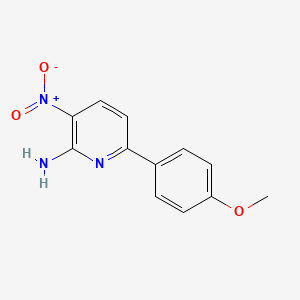

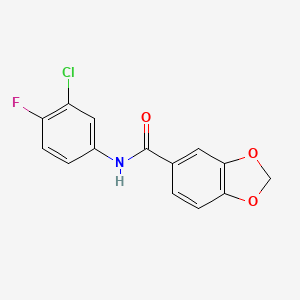

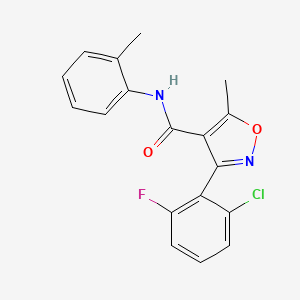

Molecular Structure Analysis

The molecular structure of compounds similar to N-1,3-Benzodioxol-5-yl-2-butenediamide reveals intricate details like intramolecular hydrogen bonding, weak C-H...O hydrogen bonds, and pi-pi stacking interactions. These structural features contribute to the compound's stability and interactions with other molecules, which is crucial for understanding its chemical behavior and potential applications in various fields (Low et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving N-1,3-Benzodioxol-5-yl-2-butenediamide and its derivatives are characterized by their selectivity and efficiency. For example, the reaction of alk-3-yn-1-ones with o-phenylenediamines under catalyst-free conditions leads to the synthesis of benzodiazepines and enaminones, highlighting the compound's reactivity and potential for generating pharmacologically relevant structures (Young et al., 2016).

Physical Properties Analysis

The physical properties of N-1,3-Benzodioxol-5-yl-2-butenediamide derivatives, such as solubility and crystalline structure, are influenced by their molecular architecture. The supramolecular structure of these compounds can form centrosymmetric hydrogen-bonded tetramers, which are essential for understanding the compound's behavior in different environments and its potential utility in various scientific applications (Low et al., 2002).

Chemical Properties Analysis

The chemical properties of N-1,3-Benzodioxol-5-yl-2-butenediamide are closely linked to its molecular structure, including reactivity patterns, hydrogen bonding capabilities, and interaction with other molecules. These properties are crucial for exploring the compound's utility in synthesis and its interactions within biological systems, thereby providing a foundation for further scientific research and development (Solan et al., 2014); (Young et al., 2016).

Applications De Recherche Scientifique

Neurochemical Impact

- N-1,3-benzodioxol-5-yl-2-butenediamide, a compound related to 3,4-methylenedioxyamphetamine (MDA), influences neurotransmitter release. It particularly affects serotonin (5-HT) and dopamine (DA) release from rat brain slices, showing varying effects based on structural differences and stereoselectivity, indicating its potential impact on neurochemical processes (Johnson, Hoffman, & Nichols, 1986).

Environmental Applications

- The compound's derivative, 1,3-benzenediamidoethanethiol dianion (BDET), has been utilized in environmental chemistry for the removal of heavy metals from acid mine drainage. This demonstrates the compound's utility in environmental remediation processes (Matlock, Howerton, & Atwood, 2002).

Anticancer and Antibacterial Potential

- Derivatives of 2-phenyl 1,3-benzodioxole, a class to which N-1,3-benzodioxol-5-yl-2-butenediamide belongs, have been synthesized and evaluated for anticancer, antibacterial, and DNA-binding activities. These derivatives show significant promise in the development of new therapeutics for cancer and bacterial infections (Gupta et al., 2016).

Chemical Synthesis and Catalysis

- The compound and its derivatives are useful in chemical synthesis, serving as ligands in catalytic processes. For example, they are involved in the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, indicating their significance in synthetic chemistry and pharmaceutical ingredient preparation (Imamoto et al., 2012).

Pharmacological Insights

- Studies on N-1,3-benzodioxol-5-yl-2-butenediamide and its analogues have contributed to understanding the mechanisms of action of various psychotropic substances, aiding in the development of novel pharmaceuticals with potential therapeutic applications (Nichols et al., 1986).

Propriétés

IUPAC Name |

(E)-N'-(1,3-benzodioxol-5-yl)but-2-enediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c12-10(14)3-4-11(15)13-7-1-2-8-9(5-7)17-6-16-8/h1-5H,6H2,(H2,12,14)(H,13,15)/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWRPPHJCRDUEK-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C=CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)/C=C/C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352152 | |

| Record name | F1065-0553 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

But-2-enedioic acid amide benzo[1,3]dioxol-5-ylamide | |

CAS RN |

6102-80-3 | |

| Record name | F1065-0553 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-2-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5542716.png)

![1-(2-biphenylyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5542720.png)

![N-{(3S*,4R*)-4-isopropyl-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5542734.png)

![5,6-dimethyl-2-[(4-methyl-1-piperidinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5542748.png)

![2-(3-fluorophenyl)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]azepane](/img/structure/B5542760.png)

![N-[(3S*,4R*)-1-(1-isoquinolinyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542780.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5542790.png)

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542794.png)